Tetracyclopentadienyltin
Description
Historical Development of Cyclopentadienyl (B1206354) Organometallic Chemistry
The journey into the world of organometallic chemistry, which studies compounds with metal-carbon bonds, has been marked by several groundbreaking discoveries. ontosight.aiuomustansiriyah.edu.iqwikipedia.org A pivotal moment in this field was the emergence of metallocenes and their derivatives. ontosight.ainumberanalytics.com
Emergence of Metallocenes and Related Organometallic Compounds
The discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951 by Kealy and Pauson is widely considered a landmark event that revolutionized organometallic chemistry. numberanalytics.comnumberanalytics.comuga-editions.com This "sandwich" compound, featuring an iron atom nestled between two parallel cyclopentadienyl (Cp) rings, introduced a new class of molecules with remarkable stability and reactivity. numberanalytics.comsamipubco.com The discovery of ferrocene spurred a wave of research, leading to the synthesis of numerous other metallocenes with various transition metals. numberanalytics.comcdnsciencepub.com This exploration was crucial in understanding the nature of metal-ligand bonding, particularly the interaction between metal d-orbitals and the π-electron systems of organic ligands. numberanalytics.comacs.org The unique "sandwich" structure of metallocenes became a central theme, and researchers began to synthesize a wide variety of these compounds, with over 60 elements now known to form at least one cyclopentadienyl derivative. numberanalytics.comcdnsciencepub.comrsc.org
The study of metallocenes has since expanded to include their application in catalysis, materials science, and medicine. ontosight.ainumberanalytics.comnumberanalytics.com For instance, metallocene-based catalysts, especially those of Group 4 metals, have become instrumental in olefin polymerization, allowing for the production of polymers with specific properties. numberanalytics.com
Evolution of Organotin Chemistry
The roots of organotin chemistry trace back to the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.com Shortly after, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of this sub-discipline. lupinepublishers.comlupinepublishers.com The development of Grignard reagents in the early 1900s provided a versatile method for creating tin-carbon bonds and significantly accelerated the growth of the field. wikipedia.org
The industrial applications of organotin compounds, discovered in the mid-20th century, were a major catalyst for renewed interest in this area. lupinepublishers.comlupinepublishers.com These compounds found use as PVC stabilizers, agrochemicals, and biocides. lupinepublishers.comlupinepublishers.comacs.org This practical relevance fueled further fundamental research into the nature of organotin compounds. A significant discovery in the 1960s was the ability of the tin atom in organotin compounds to expand its coordination number beyond the typical four, as demonstrated by the first documented five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com While divalent tin compounds were known, the synthesis of bis(cyclopentadienyl)tin(II) in 1956 marked the first example of a divalent organotin compound. lupinepublishers.comlupinepublishers.com
Significance of Tetracyclopentadienyltin within Group 14 Organometallics
The chemistry of Group 14 elements (carbon, silicon, germanium, tin, and lead) is diverse, with organosilicon chemistry being particularly well-studied due to its industrial importance. thieme-connect.de However, the heavier elements of this group, including tin, exhibit unique chemical properties due to their lower electronegativity and larger covalent radii compared to carbon. thieme-connect.de The study of organometallic compounds of these heavier elements, such as this compound, provides valuable insights into the trends and variations in chemical bonding and reactivity down the group.
The development of stable multiply bonded compounds of heavier Group 14 elements, analogous to alkenes and alkynes, has been a significant area of research. nih.gov These compounds have shown potential in activating small molecules, a role traditionally associated with transition metals. nih.gov Furthermore, the concept of aromaticity, once confined to carbon-based rings, has been extended to organometallic compounds of the heavier Group 14 elements, opening up new avenues of research. nih.gov
This compound, specifically, has been a subject of interest in studies of acidolysis reactions. Research has shown that the strength of the C₅H₅-Sn bond against cleavage by carboxylic acids increases in the series from trialkyltin cyclopentadienyls to this compound. researchgate.netresearchgate.net This trend is attributed to a decrease in the effective negative charge on the cyclopentadienyl ring and the degree of conjugation between the C-Sn bond and the diene system of the ring. researchgate.netresearchgate.net Such studies highlight the utility of this compound as a model compound for investigating the reactivity of organotin species. The synthesis of this compound in its pure form has been documented in scientific literature. cia.gov
Properties
CAS No. |
3559-76-0 |
|---|---|
Molecular Formula |
C20H20Sn |
Molecular Weight |
379.1 g/mol |
IUPAC Name |
tetra(cyclopenta-2,4-dien-1-yl)stannane |
InChI |
InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H; |
InChI Key |
DALBETQCQNVFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Tetracyclopentadienyltin
Classical Synthetic Routes
The foundational methods for synthesizing tetracyclopentadienyltin rely on well-established organometallic reactions. These routes are characterized by the reaction of a tin(IV) halide with a suitable cyclopentadienyl (B1206354) nucleophile.
Alkylation Reactions of Tin(IV) Halides with Cyclopentadienyl Reagents
The most conventional and widely employed method for the synthesis of this compound involves the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with an excess of a cyclopentadienyl organometallic reagent. lupinepublishers.comvdoc.pub This is a specific application of the general synthesis used for many symmetrical tetraorganotin compounds. vdoc.pub
The reaction typically utilizes a Grignard reagent, such as cyclopentadienylmagnesium bromide (C₅H₅MgBr), or an alkali metal salt, like cyclopentadienylsodium (C₅H₅Na) or cyclopentadienyllithium (B8815766) (C₅H₅Li). The general reaction scheme proceeds as follows, where M can be MgBr, Li, or Na:
SnCl₄ + 4 C₅H₅M → (C₅H₅)₄Sn + 4 MCl
This reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organometallic reagent and prevent its decomposition by water. lupinepublishers.com The use of four equivalents of the cyclopentadienyl reagent ensures the complete substitution of all four chloride atoms on the tin center, leading to the formation of the desired tetra-substituted product. lupinepublishers.comvdoc.pub The product, this compound, is a yellow solid with a reported melting point of 41.5 °C. archive.org
Table 1: Classical Synthesis of this compound
| Reactant 1 | Reactant 2 | Typical Solvent | Product | Ref. |
|---|---|---|---|---|
| Tin(IV) chloride (SnCl₄) | Cyclopentadienylmagnesium bromide (C₅H₅MgBr) | Diethyl ether | This compound ((C₅H₅)₄Sn) | lupinepublishers.com |
| Tin(IV) chloride (SnCl₄) | Cyclopentadienylsodium (C₅H₅Na) | Tetrahydrofuran (THF) | This compound ((C₅H₅)₄Sn) | vdoc.pub |
Preparative Methods via Acidolysis of Organotin Intermediates
The acidolysis of organotin compounds is a known reaction pathway in organotin chemistry. However, in the context of this compound, acidolysis is not a synthetic route to the compound itself. Instead, it is a characteristic reaction of this compound. Research has shown that the reaction of this compound with carboxylic acids serves as a preparative method for producing cyclopentadienyltin triacylates.
This reaction involves the cleavage of one or more tin-cyclopentadienyl (Sn-Cp) bonds by an acid. The strength and reactivity of the Sn-Cp bond towards acidolysis have been studied, noting that it is a key chemical property of this class of compounds. Therefore, this method is relevant to the reactivity of this compound, rather than its synthesis.
Advanced Synthetic Approaches and Refinements
Advancements in the synthesis of this compound focus on optimizing the classical routes to achieve higher purity and exploring the potential for new chemical pathways.
Control of Reaction Conditions and Stoichiometry for High Purity Synthesis
Achieving high purity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. The stoichiometry of the reactants is a key factor. In the alkylation of tin(IV) chloride, using a stoichiometric excess of the cyclopentadienyl reagent is crucial to drive the reaction to completion and form the fully substituted this compound, (C₅H₅)₄Sn. lupinepublishers.com Insufficient amounts of the alkylating agent can lead to a mixture of partially substituted organotin chlorides, such as (C₅H₅)₃SnCl and (C₅H₅)₂SnCl₂, which can be difficult to separate from the desired product. vdoc.pub
Furthermore, the reaction must be conducted under strictly anhydrous (water-free) conditions. Cyclopentadienyl Grignard and organolithium reagents are highly reactive towards protic solvents like water, which would lead to their rapid decomposition and significantly lower the yield of the target compound. lupinepublishers.com The choice of solvent, typically an ether, is also important for stabilizing the organometallic reagent.
Table 2: Factors for High-Purity Synthesis
| Parameter | Condition | Rationale | Ref. |
|---|---|---|---|
| Stoichiometry | ≥ 4 equivalents of C₅H₅M per 1 equivalent of SnCl₄ | Ensures complete substitution to (C₅H₅)₄Sn | lupinepublishers.comvdoc.pub |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of reagents with oxygen or moisture | lupinepublishers.com |
| Solvents | Anhydrous (e.g., dry diethyl ether, THF) | Prevents decomposition of the cyclopentadienyl reagent | lupinepublishers.com |
Exploration of Novel Precursors and Ligand Systems
While the classical synthesis from tin(IV) chloride remains the most documented route, the broader field of organometin chemistry continues to explore new precursors. For instance, redistribution reactions (comproportionation) are a common industrial method to produce mixed organotin halides from tetraorganotins and tin(IV) halides. lupinepublishers.comvdoc.pub In principle, the reverse reaction (disproportionation) of mixed cyclopentadienyltin halides could yield this compound, although this is not a commonly cited preparative method.
Research into cyclopentadienyltin compounds has also included the synthesis and characterization of tin(II) species like bis(cyclopentadienyl)tin(II) (stannocene) and its derivatives. lupinepublishers.comuni-saarland.de While these are distinct from the Tin(IV) compound of interest, the ligand systems and synthetic methodologies in this area are part of ongoing research. However, for this compound, (C₅H₅)₄Sn, literature primarily points towards the established alkylation routes as the main synthetic pathway, with limited reports on truly novel precursors or ligand systems specifically for its production.
Structural Characterization and Bonding Analysis of Tetracyclopentadienyltin
Spectroscopic Elucidation Techniques
Spectroscopy offers a powerful lens through which to probe the molecular and electronic structure of tetracyclopentadienyltin. Various spectroscopic methods, each sensitive to different aspects of the molecule's properties, have been employed to characterize this organotin compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing organometallic compounds like this compound. huji.ac.il It provides detailed information about the chemical environment of specific nuclei. huji.ac.iloxinst.com
¹H NMR: The proton NMR spectrum provides insights into the hydrogen atoms within the cyclopentadienyl (B1206354) rings. The chemical shifts and coupling patterns of these protons can reveal the nature of the bonding between the tin atom and the cyclopentadienyl ligands.
¹³C NMR: Carbon-13 NMR spectroscopy complements the proton NMR data by probing the carbon skeleton of the cyclopentadienyl rings. oxinst.com The chemical shifts of the carbon atoms are sensitive to their bonding environment and can help to distinguish between different types of carbon-tin interactions. huji.ac.il One-bond coupling constants between ¹¹⁹Sn and ¹³C typically range from 1200 to 1500 Hz. huji.ac.il
¹¹⁹Sn NMR: Tin-119 NMR is particularly valuable as it directly probes the tin center. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently used due to its slightly higher sensitivity compared to ¹¹⁷Sn. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the ligands attached to it. huji.ac.ilorganicchemistrydata.org The chemical shift range for tin NMR is extensive, spanning over 2600 ppm. huji.ac.il Two-bond ¹¹⁹Sn-¹H coupling constants are approximately 50 Hz. huji.ac.il
A summary of typical NMR data for organotin compounds is presented below:
| Nucleus | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |
| ¹H | Varies depending on ligand environment | J(¹¹⁹Sn,¹H) ~ 50 Hz (two-bond) |
| ¹³C | 120 - 145 (alkene carbons) | J(¹¹⁹Sn,¹³C) = 1200 - 1500 Hz (one-bond) |
| ¹¹⁹Sn | -1900 to 700 | J(¹¹⁹Sn,¹¹⁷Sn) = 200 - 4500 Hz |
Mössbauer Spectroscopy for Tin Environments
Mössbauer spectroscopy is a highly sensitive technique for investigating the chemical environment of specific atomic nuclei, in this case, tin. wikipedia.orgmpg.de It is based on the recoil-free emission and absorption of gamma rays by atomic nuclei. wikipedia.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mpg.de
The isomer shift is related to the electron density at the tin nucleus and provides information about the oxidation state and covalency of the tin atom. scm.com The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, offering insights into the symmetry of the tin atom's coordination environment. wikipedia.org For this compound, these parameters can help to elucidate the nature of the tin-cyclopentadienyl bond.
Infrared (IR) and Raman Spectroscopy for Ligand Vibrations
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the vibrational modes of a molecule. edinst.com They are instrumental in characterizing the cyclopentadienyl ligands in this compound. The selection rules for IR and Raman spectroscopy are different: a vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. edinst.com
The spectra reveal characteristic bands corresponding to the vibrations of the C-H and C-C bonds within the cyclopentadienyl rings. The positions and intensities of these bands can indicate the symmetry of the ligand and the nature of its coordination to the tin atom. americanpharmaceuticalreview.comresearchgate.net For instance, the C-H stretching vibrations are typically observed around 3000 cm⁻¹, while ring bending modes appear at lower frequencies. americanpharmaceuticalreview.com
Mass Spectrometry for Molecular Integrity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. chembam.compremierbiosoft.com It provides crucial information about the molecular weight of this compound, confirming its molecular integrity. chembam.com The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio. premierbiosoft.com
Crystallographic Investigations
While spectroscopic methods provide valuable insights into the local environment and bonding, crystallographic techniques offer a definitive, three-dimensional picture of the molecule's arrangement in the solid state.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. carleton.educeitec.czuni-ulm.de This non-destructive method involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. carleton.edufzu.cz
The analysis of the diffraction data allows for the determination of key structural parameters, including:
Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice. carleton.edu
Bond lengths: The precise distances between the tin atom and the carbon atoms of the cyclopentadienyl rings. carleton.edu
Bond angles: The angles formed between the chemical bonds within the molecule. carleton.edu
This detailed structural information is essential for a complete understanding of the bonding and reactivity of this compound. Although it was mentioned that isolating pure this compound was challenging, successful crystallographic analysis would provide definitive structural data. cia.gov
A table summarizing the kind of information obtained from X-ray diffraction is presented below:
| Parameter | Information Provided |
| Unit Cell Dimensions | Dimensions of the repeating crystal lattice unit. |
| Bond Lengths | Internuclear distances between bonded atoms (e.g., Sn-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-Sn-C). |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. |
| Coordination Number | Number of atoms directly bonded to the central tin atom. |
| Molecular Packing | Arrangement of molecules within the crystal lattice. |
Electronic Structure and Bonding Models
The electronic structure and bonding in this compound are understood by examining the interactions between the tin center and the cyclopentadienyl ligands, the hybridization of the tin atom, and the electronic nature of the Cp rings themselves.
σ- and π-Bonding Interactions of Cyclopentadienyl Ligands with Tin
In contrast to many transition metal cyclopentadienyl complexes where the ligand is π-bonded in a "sandwich" fashion (η⁵-coordination), the bonding in main group cyclopentadienyl compounds like this compound is predominantly σ-covalent in nature. acs.org The interaction is best described as a monohapto (η¹) linkage, where each cyclopentadienyl ring is attached to the tin atom through a single covalent bond to one of the five carbon atoms. acs.org
This type of bonding involves the overlap of an orbital from the tin atom with a carbon sp² orbital from the cyclopentadienyl ring. While the primary bond is a σ-bond, the delocalized π-system of the cyclopentadienyl ring is still present, although its direct overlap with tin orbitals is minimal compared to the σ-interaction.
Hybridization States of the Tin Center (e.g., sp³ for Sn(IV))
To accommodate a tetrahedral geometry with four single covalent bonds, the central tin atom is described as having sp³ hybridization. quora.com This model involves the mixing of the one 5s and three 5p valence orbitals of the tin atom to form four equivalent sp³ hybrid orbitals. Each of these hybrid orbitals points towards the vertex of a tetrahedron, where it overlaps with an orbital from a cyclopentadienyl ligand to form a σ-bond. libretexts.orgquora.com This sp³ hybridization scheme is consistent with the tetrahedral geometry observed in other Sn(IV) compounds, such as stannane (B1208499) (SnH₄) and tetraalkyltin derivatives. man.ac.uk
Table 2: Bonding and Hybridization in this compound
| Feature | Description |
| Tin Center Hybridization | sp³ quora.com |
| Ligand-to-Metal Bonding | Primarily σ-covalent (η¹-linkage) acs.org |
| Orbitals Involved (Tin) | One 5s and three 5p orbitals |
| Orbitals Involved (Ligand) | Carbon sp² orbital |
| Resulting Geometry | Tetrahedral libretexts.org |
Delocalization and Aromaticity Considerations within the Cyclopentadienyl Rings
A key feature of the cyclopentadienyl ligand is its potential for aromaticity. The cyclopentadienyl anion (C₅H₅⁻) is a classic aromatic system. It is cyclic, planar, and contains 6 π-electrons, fulfilling Hückel's rule (4n+2, with n=1). quora.comddugu.ac.in This delocalization of π-electrons results in enhanced stability and equalized C-C bond lengths within the ring. quora.com
In this compound, each η¹-bonded ligand can be formally considered as a cyclopentadienyl anion bonding to the Sn⁴⁺ center. Therefore, each of the four rings retains its aromatic character. ddugu.ac.in The 6 π-electrons are delocalized across the five carbon atoms of each ring, creating a stable electronic configuration. acs.orgresearchgate.net Even though the tin atom is σ-bonded to a specific carbon at any given instant, these compounds are often fluxional in solution, meaning the point of attachment rapidly shifts around the ring via sigmatropic rearrangements, further evidence of the delocalized nature of the π-system.
Table 3: Aromaticity of the Cyclopentadienyl Ligands
| Property | Description | Reference |
| Hückel's Rule | Satisfied (4n+2 π-electrons, with n=1) | quora.comddugu.ac.in |
| π-Electron Count | 6 per ring | ddugu.ac.in |
| Electronic Character | Aromatic | quora.comddugu.ac.in |
| Key Features | Cyclic, planar, conjugated p-orbital system | quora.com |
| Stability | Enhanced due to π-electron delocalization | mdpi.com |
Reactivity and Reaction Mechanisms of Tetracyclopentadienyltin
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution are fundamental reaction types for organometallic compounds, involving the replacement of one or more ligands in the coordination sphere of the metal center. organic-chemistry.orgnumberanalytics.com In the case of tetracyclopentadienyltin, (C₅H₅)₄Sn, these reactions primarily involve the displacement of its cyclopentadienyl (B1206354) (Cp) ligands.
Exchange of Cyclopentadienyl Ligands with Organic Acids (Acidolysis)
Acidolysis, the cleavage of a chemical bond by an acid, is a characteristic reaction of this compound. When treated with carboxylic acids, the tin-carbon bonds are cleaved, leading to the substitution of cyclopentadienyl ligands with acyl groups. Research indicates that the acidolysis of this compound by carboxylic acids can serve as a preparative route for synthesizing cyclopentadienyltin triacylates. Current time information in Bangalore, IN.researchgate.net
The susceptibility of the Sn-C₅H₅ bond to acidolysis is influenced by the number of cyclopentadienyl groups attached to the tin atom. The stability of the Sn-Cp bond towards cleavage by carboxylic acids decreases as the number of Cp ligands increases. This trend is attributed to the diminishing effective negative charge on the cyclopentadienyl ring and a reduction in the degree of π-conjugation between the Sn-C bond and the diene system of the ring. Current time information in Bangalore, IN.researchgate.net Consequently, this compound is the most reactive in this series.
| Compound | Relative Reactivity | Sn-C₅H₅ Bond Strength towards Acidolysis |
|---|---|---|
| R₃Sn(C₅H₅) | Lowest | Highest |
| R₂Sn(C₅H₅)₂ | ↓ | ↓ |
| RSn(C₅H₅)₃ | ↓ | ↓ |
| Sn(C₅H₅)₄ | Highest | Lowest |
Investigation of Ligand Lability and Kinetic Parameters
Ligand lability refers to the rate at which ligands are replaced in a coordination complex. libretexts.org A complex is considered labile if its ligands substitute rapidly and inert if substitution is slow. The kinetic parameters of these substitution reactions, such as rate constants and activation energies, provide insight into the reaction mechanism. nih.govfrontiersin.orgrsc.org
For this compound, the cyclopentadienyl ligands are considered relatively labile. As established in the acidolysis trend, the Sn-C₅H₅ bonds in this compound are the weakest in the series of (alkyl)cyclopentadienyltin compounds, suggesting a higher rate of ligand dissociation. Current time information in Bangalore, IN.researchgate.net The lability is influenced by factors including the charge on the metal center and the population of anti-bonding orbitals. libretexts.org The presence of four electron-donating cyclopentadienyl groups on the tin(IV) center contributes to the ease of their displacement.
Kinetic studies of ligand substitution reactions often distinguish between associative (A), dissociative (D), and interchange (I) mechanisms. researchgate.net
Associative (A): The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, followed by the departure of the leaving group.
Dissociative (D): The leaving group first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.
While specific quantitative kinetic data for ligand exchange on this compound are not extensively detailed in the literature, the reaction with acids suggests a mechanism initiated by the attack of the acid proton on the cyclopentadienyl ring, facilitating the cleavage of the Sn-C bond.
Chelate Effect and Polydentate Ligand Interactions
The chelate effect describes the enhanced thermodynamic stability of a complex containing a polydentate ligand (a ligand that binds to the metal center through two or more donor atoms) compared to a complex with analogous monodentate ligands. libretexts.orgsavemyexams.com This increased stability is primarily due to a favorable entropy change upon substitution. When a single polydentate ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy. libretexts.org
There is a lack of specific documented research on the reactions of this compound with polydentate ligands. However, it is theoretically plausible that such reactions could occur. A bidentate ligand (L-L), for example, could potentially replace two cyclopentadienyl ligands to form a more stable chelated complex, as depicted in the hypothetical reaction below:
Sn(C₅H₅)₄ + L-L → [Sn(C₅H₅)₂(L-L)] + 2 C₅H₅⁻
The formation of the chelate ring would be an entropically driven process, likely resulting in a thermodynamically stable product. The feasibility of such a reaction would depend on the nature of the chelating ligand and the reaction conditions.
Reactions with Other Organometallic Species
This compound can react with other organometallic compounds, primarily through processes that involve the transfer of its cyclopentadienyl ligands to another metal center.
Transmetalation Reactions Involving Tin-Carbon Bonds
Transmetalation is an organometallic reaction that involves the transfer of a ligand, typically an organic group, from one metal to another. qu.edu.qalibretexts.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. The reaction is often driven by the relative electronegativities of the two metals, with the organic group typically being transferred to the more electronegative metal. qu.edu.qa
This compound can act as a cyclopentadienyl transfer agent in transmetalation reactions with other metal compounds, such as metal halides. zuj.edu.jowiley-vch.de In such a reaction, a cyclopentadienyl group is transferred from the tin atom to the other metal center.
Sn(C₅H₅)₄ + MClₓ → (C₅H₅)₃SnCl + (C₅H₅)MClₓ₋₁
The success of such a reaction depends on both thermodynamic and kinetic factors. While organotin reagents are widely used in cross-coupling reactions, some can be kinetically inert under certain conditions. nsf.gov The reaction of this compound with a suitable metal halide could lead to the formation of a new cyclopentadienyl-metal complex and a cyclopentadienyltin halide.
Formation of Heterobimetallic Complexes
Heterobimetallic complexes are compounds that contain two different metal atoms. rsc.orgrsc.org These complexes are of significant interest due to their potential for cooperative reactivity and novel catalytic applications. rsc.orgnih.gov
The formation of heterobimetallic complexes from this compound can be envisioned as a direct consequence of transmetalation. When this compound reacts with another metal complex, the transfer of a cyclopentadienyl ligand can result in a new species containing both tin and the second metal. For instance, a reaction with a metal carbonyl complex could potentially lead to a Sn-M heterobimetallic species where the two metals might be bridged by ligands or directly bonded.
While specific examples of heterobimetallic complex formation starting directly from this compound are not widely reported, its role as a cyclopentadienyl transfer agent makes it a potential precursor for such syntheses. The stepwise assembly of heterobimetallic complexes is a common strategy, and the reaction of this compound with a suitable metal-ligand fragment represents a plausible, though underexplored, route to novel tin-containing bimetallic structures. rsc.org
Redox Chemistry and Oxidation State Transformations of this compound
The redox behavior of this compound is centered around the two stable oxidation states of tin: +4 (stannic) and +2 (stannous). In this compound, the tin atom is in the +4 oxidation state, which is generally the most stable oxidation state for organotin compounds. jchr.orgcia.gov The redox chemistry of this compound, therefore, primarily involves the stability of this Sn(IV) state and the potential for its reduction to a Sn(II) species.
Stability of Tin(IV) Oxidation State
The tin(IV) oxidation state in this compound is notably stable. Tetraorganotin compounds (R₄Sn), as a class, are characterized by their thermal and chemical stability. gelest.com The central tin atom in these molecules adopts a tetrahedral geometry through sp³ hybridization, forming four covalent bonds with organic ligands. gelest.com This configuration results in a stable electronic and structural arrangement.
R₃SnCp < R₂Sn(Cp)₂ < RSn(Cp)₃ < Sn(Cp)₄
This increasing stability suggests that the four cyclopentadienyl ligands in this compound create a sterically hindered and electronically stable environment around the tin(IV) center, protecting it from external reagents. researchgate.net
The stability of various organotin compounds can be influenced by the nature of the organic substituents. The table below provides a qualitative comparison of the stability of different types of organotin compounds.
| Compound Type | Tin Oxidation State | General Stability | Key Characteristics |
| This compound | +4 | High | Steric shielding by four Cp ligands enhances stability. researchgate.net |
| Tetraalkyltin/Tetraaryltin | +4 | High | Generally stable, often used as precursors in organotin synthesis. gelest.comuu.nl |
| Triorganotin Halides | +4 | Moderate | Reactive, often used as intermediates. wikipedia.org |
| Diorganotin Dihalides | +4 | Moderate | Can be reactive and are common starting materials. wikipedia.org |
| Stannocene (B1180611) (Dicyclopentadienyltin) | +2 | Relatively Unstable | Prone to oxidation to Sn(IV). researchgate.net |
This table provides a generalized comparison of stability based on established principles of organotin chemistry.
Potential for Reduction to Tin(II) Species
While the tin(IV) state in this compound is stable, reduction to a tin(II) species is a theoretically possible transformation. The most likely product of such a reduction would be stannocene (Sn(Cp)₂), a well-known organotin(II) compound. wikipedia.org
The reduction process would involve the transfer of two electrons to the tin(IV) center, leading to the cleavage of two tin-cyclopentadienyl bonds:
Sn(Cp)₄ + 2e⁻ → [Sn(Cp)₄]²⁻ → Sn(Cp)₂ + 2Cp⁻
Currently, specific studies detailing the direct electrochemical or chemical reduction of this compound are not extensively documented in the available literature. However, the feasibility of this reduction can be inferred from the general behavior of organotin compounds. The reduction of Sn(IV) to Sn(II) is a known process in organotin chemistry, although organotin(II) compounds are generally less stable and can be readily oxidized back to the more stable organotin(IV) state. researchgate.net
The reverse reaction, the oxidation of a tin(II) species to a tin(IV) species, is a common and energetically favorable process. For instance, stannocene itself can act as a cyclopentadienyl transfer agent in reactions with certain metals, which can be considered a redox process where the tin center's environment is significantly altered. mdpi.com
The potential for the reduction of this compound would likely depend on the choice of a sufficiently strong reducing agent and appropriate reaction conditions to overcome the inherent stability of the tin(IV) center.
Computational and Theoretical Studies of Tetracyclopentadienyltin
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure, bonding, and geometry of organometallic compounds. For tetracyclopentadienyltin, such calculations would provide invaluable insights into the nature of the tin-cyclopentadienyl interaction.
Density Functional Theory (DFT) Analyses of Bonding and Geometry
Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For a hypothetical DFT analysis of this compound, we can extrapolate from studies on stannocene (B1180611).
In stannocene, DFT calculations have been employed to understand its bent sandwich structure. chemrxiv.orgsci-hub.seresearchgate.netacs.org A similar approach for this compound would likely involve geometry optimization to determine the most stable arrangement of the four cyclopentadienyl (B1206354) (Cp) rings around the central tin atom. It is conceivable that the four Cp ligands would arrange themselves in a tetrahedral fashion around the tin center to minimize steric hindrance.
Key parameters that would be determined from a DFT study of this compound are presented in the interactive table below, with expected values based on known organotin compounds.
| Parameter | Predicted Value/Characteristic |
| Sn-C Bond Length | ~2.4 - 2.6 Å |
| C-C Bond Length (in Cp ring) | ~1.42 Å (indicative of aromaticity) |
| Cp-Sn-Cp Angle | Approaching tetrahedral angle (~109.5°) |
| Symmetry Point Group | Likely Td or a lower symmetry depending on Cp ring orientation |
These predicted values are based on the typical bond lengths and geometries observed in other cyclopentadienyl tin compounds. The actual optimized geometry would reveal the precise nature of the steric and electronic interactions at play.
Molecular Orbital (MO) Theory Investigations of Ligand-Metal Interactions
Molecular Orbital (MO) theory provides a detailed picture of the bonding interactions between the cyclopentadienyl ligands and the central tin atom. In stannocene, MO analysis reveals that the bonding is primarily between the π-system of the Cp rings and the valence orbitals of the tin atom. chemrxiv.orgsci-hub.se The highest occupied molecular orbitals (HOMOs) are typically ligand-based, while the lowest unoccupied molecular orbital (LUMO) is often centered on the metal.
For this compound, an MO analysis would be expected to show a more complex bonding picture due to the presence of four ligands. The interaction would involve the donation of electron density from the π-orbitals of the four Cp rings into the vacant s and p orbitals of the tin atom. The resulting molecular orbitals would describe the covalent character of the Sn-Cp bonds. A qualitative MO diagram would place the bonding orbitals at lower energy, the non-bonding ligand orbitals at intermediate energy, and the anti-bonding orbitals at higher energy.
Simulation of Spectroscopic Data
Computational methods can simulate various types of spectroscopic data, which can then be compared with experimental results to validate the theoretical model.
For this compound, the simulation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly insightful. DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule. Key predicted IR frequencies for the Sn-Cp and C-H bonds are shown in the table below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Sn-Cp Stretch | 200 - 400 |
| C-H Stretch (on Cp ring) | 3000 - 3100 |
| C-C Stretch (in Cp ring) | 1400 - 1500 |
Similarly, NMR chemical shifts can be calculated to aid in the characterization of the compound. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination environment of the tin atom. For a tetracoordinate tin center like in this compound, the ¹¹⁹Sn NMR shift would be expected in a characteristic region for tetraorganostannanes.
Prediction of Reactivity Pathways and Transition States
Computational chemistry can be used to explore the potential reactivity of a molecule and to identify the transition states of various reactions. While no specific reactivity studies on this compound are available, we can infer potential reaction pathways based on the chemistry of other organotin compounds.
One likely reaction is ligand displacement, where one or more of the cyclopentadienyl ligands are replaced by other nucleophiles. Computational modeling could be used to calculate the energy profile of such a reaction, identifying the transition state and determining the activation energy. This would provide insights into the lability of the Sn-Cp bonds.
Another area of interest would be the study of the thermal decomposition of this compound. Theoretical calculations could help to elucidate the mechanism of decomposition, for example, by identifying the initial bond-breaking steps and the subsequent formation of tin-containing materials.
Derivatives and Analogues of Cyclopentadienyltin Compounds
Mono-, Di-, and Tri-cyclopentadienyltin Species
The landscape of cyclopentadienyltin chemistry is richly populated by species with varying numbers of cyclopentadienyl (B1206354) (Cp) ligands attached to the tin center. These include monocyclopentadienyltin, dicyclopentadienyltin, and tricyclopentadienyltin compounds, each exhibiting unique structural and reactive characteristics.
Monocyclopentadienyltin Compounds:
Monocyclopentadienyltin halides, with the general formula CpSnX (where X is a halogen), are key starting materials in the synthesis of more complex derivatives. uu.nl For instance, cyclopentadienyltin chloride (CpSnCl) can be synthesized and subsequently used to create novel heterobimetallic alkoxides. acs.org The reaction of CpSnCl with potassium tert-butoxometalates {K[M(OBut)3]}n (where M = GeII, SnII, PbII) in toluene (B28343) yields compounds of the formula (C5H5)Sn(μ2-OBut)2M(OBut). acs.org These compounds are typically volatile, colorless, viscous liquids. acs.org Spectroscopic data, including 1H NMR, reveal important details about their structure and bonding. acs.org
Dicyclopentadienyltin Compounds:
Dicyclopentadienyltin(II), often referred to as stannocene (B1180611), is a well-studied compound with an angular sandwich structure. researchgate.net Its reactivity has been explored in oxidative addition reactions. tno.nl For example, dicyclopentadienyltin(II) reacts with tin(IV) halides to yield cyclopentadienyltin(IV) trihalides and with organotin halides to produce various organocyclopentadienyltin(IV) halides. tno.nl The stereochemistry of these products is often a key area of investigation. tno.nl The infrared and Raman spectra of dicyclopentadienyltin(II) and its methyl-substituted analogue have been analyzed to understand their molecular symmetry. researchgate.net Until 1970, dicyclopentadienyltin(II) was one of the few known monomeric organotin(II) compounds. core.ac.uk
Tricyclopentadienyltin Compounds:
The synthesis and characterization of tricyclopentadienyltin compounds present additional complexities. While less common than their mono- and di-substituted counterparts, their study provides valuable insights into the upper limits of cyclopentadienyl ligand coordination to a tin center. The synthesis of triphenyltin(IV) dithiocarbamate (B8719985) complexes has been reported, showcasing the versatility of tin in forming complexes with various organic ligands. researchgate.net Although not cyclopentadienyl compounds, these studies on related organotin complexes with three organic groups highlight the structural possibilities and characterization techniques applicable to this class of compounds. researchgate.net
| Compound Type | General Formula | Key Features |
| Monocyclopentadienyltin | CpSnX | Starting materials for more complex derivatives. |
| Dicyclopentadienyltin | Cp₂Sn | Angular sandwich structure; undergoes oxidative addition. |
| Tricyclopentadienyltin | Cp₃SnX | Less common; provides insight into coordination limits. |
Substituted Cyclopentadienyl Ligand Variants (e.g., Pentamethylcyclopentadienyl)
The substitution of hydrogen atoms on the cyclopentadienyl ring with other functional groups, most notably methyl groups to form the pentamethylcyclopentadienyl (Cp*) ligand, significantly influences the properties of the resulting tin compounds. These substitutions can enhance stability, alter reactivity, and modify structural parameters.
Pentamethylcyclopentadienyltin compounds have been synthesized through various routes, including the reaction of decamethylstannocene with electrophiles. uni-saarland.de For instance, the reaction of decamethylgermanocene or -stannocene with penta(methoxycarbonyl)cyclopentadiene can lead to ionic compounds where a pentamethylcyclopentadienyltin cation is present alongside a penta(methoxycarbonyl)cyclopentadienide anion. researchgate.net
The synthesis of (η⁵-pentamethylcyclopentadienyl)tin tetrakis(pentafluorophenyl)borate (B1229283) has been achieved, and this compound has proven to be an effective co-catalyst in the polymerization of α-olefins like ethylene (B1197577) and propylene. acs.orgresearchgate.net This highlights the practical applications of substituted cyclopentadienyltin compounds in catalysis.
The presence of the bulky Cp* ligand can also lead to interesting structural features. For example, the synthesis and structure of pentamethylcyclopentadienyltin(II) tetraphenylborate (B1193919) have been investigated, providing insights into the coordination environment of the tin atom. connectedpapers.com
| Ligand | Compound Example | Notable Property/Application |
| Cyclopentadienyl (Cp) | (C₅H₅)₂Sn | Angular sandwich structure. researchgate.net |
| Pentamethylcyclopentadienyl (Cp*) | (C₅Me₅)Sn[B(C₆F₅)₄] | Effective co-catalyst for olefin polymerization. acs.orgresearchgate.net |
| Methylcyclopentadienyl | (CH₃C₅H₄)₂Sn | Analogue of dicyclopentadienyltin(II) with altered spectroscopic properties. researchgate.net |
Comparative Studies with Other Group 14 Tetracyclopentadienyl Systems (e.g., Zirconium, Silicon)
Comparing tetracyclopentadienyltin with its analogues from other Group 14 elements, such as silicon and germanium, as well as with transition metals like zirconium, offers valuable insights into the periodic trends in bonding, structure, and reactivity.
Studies on isostructural silicon and tin derivatives have shown that the contribution of various electronic effects to the chemical shifts of the central atom differs between germanium, silicon, and tin compounds. researchgate.net This suggests that while these elements belong to the same group, the nature of the metal-ligand interaction is distinct for each.
A comparison with tetracyclopentadienylzirconium reveals significant differences due to the d-orbitals available in zirconium, which are absent in tin. The organotin compound (η⁵-pentamethylcyclopentadienyl)tin tetrakis(pentafluorophenyl)borate has been used as a co-catalyst with dimethylzirconocene for ethylene polymerization, demonstrating a synergistic relationship in catalytic systems. acs.orgresearchgate.net
The structural chemistry of tin(II) compounds is often contrasted with that of tin(IV) compounds. uni-saarland.de Tin(II) compounds typically exhibit bent or pyramidal geometries due to the stereochemically active lone pair of electrons, whereas tin(IV) compounds adopt more regular tetrahedral, trigonal bipyramidal, or octahedral geometries. uni-saarland.de This fundamental difference in the electronic state of the central tin atom has profound implications for the structure and reactivity of its cyclopentadienyl complexes compared to the more rigidly defined geometries often found in tetracoordinate silicon or the varied coordination possibilities of zirconium.
| Element | Compound Type | Key Comparative Feature |
| Tin (Sn) | Cp₂Sn | Angular sandwich structure due to lone pair. researchgate.net |
| Silicon (Si) | Isostructural Silanes | Different electronic effects on NMR chemical shifts compared to tin. researchgate.net |
| Germanium (Ge) | Isostructural Germanes | Different electronic effects on NMR chemical shifts compared to tin and silicon. researchgate.net |
| Zirconium (Zr) | (Cp*)₂ZrMe₂ | Used with tin co-catalysts in polymerization. acs.orgresearchgate.net |
Advanced Materials Science Applications As Precursors
Catalysis in Organic and Inorganic Synthesis (as a Chemical Entity/Precursor)
While not a catalyst in the traditional sense, tetracyclopentadienyltin's primary role in synthesis is that of a precursor to other catalytically relevant or structurally interesting organotin compounds. The cyclopentadienyl (B1206354) (Cp) ligands can be displaced or can participate in further reactions, making the molecule a useful starting point for more complex structures.
There is no significant evidence to suggest that this compound itself is used as a catalyst in cross-coupling or transmetalation reactions. These reactions typically employ palladium, nickel, or copper catalysts, with organotin compounds often acting as the transmetalating agent (e.g., in Stille coupling). However, this compound could be envisioned as a starting material to synthesize specific cyclopentadienyltin reagents that might participate in such reactions. For instance, the acidolysis of this compound with carboxylic acids is a known method for preparing cyclopentadienyltin acylates. acs.orguu.nl These products could then, in principle, be used in further synthetic transformations.
The reactivity of related cyclopentadienyltin(II) compounds, such as bis(cyclopentadienyl)tin(II), has been explored in reactions with lithium reagents to create novel heteroleptic half-sandwich Sn(II) derivatives. researchgate.net This highlights the general utility of cyclopentadienyltin moieties as building blocks in organometallic synthesis.
Reactions of Cyclopentadienyltin Compounds
| Reactant(s) | Product(s) | Significance | Reference |
| This compound, Carboxylic Acids | Cyclopentadienyltin Triacylates | Precursor for acylate compounds | acs.orguu.nl |
| Bis(cyclopentadienyl)tin(II), Lithium Reagents | Heteroleptic Half-Sandwich Sn(II) Compounds | Synthesis of novel organotin structures | researchgate.net |
| Cyclopentadienyltin(II) Chloride, Sodium Salts | Ring-Substituted Stannocenes | Creation of functionalized stannocenes | shareok.org |
This table illustrates the role of cyclopentadienyltin compounds as precursors in the synthesis of other organotin molecules.
The use of this compound in polymerization processes, either as a direct catalyst or as a precursor to a catalyst component, is not a recognized application. The field of olefin polymerization catalysis is dominated by transition metal catalysts, such as Ziegler-Natta or metallocene-based systems. While some tin compounds can act as co-catalysts or initiators in specific types of polymerization (e.g., ring-opening polymerization of lactides), there is no indication that this compound is employed for this purpose. frontiersin.org The synthesis of polymers like polydicyclopentadiene often involves titanium-based catalytic systems. mdpi.com
Q & A
Q. What are the established methodologies for synthesizing and characterizing tetracyclopentadienyltin?
Answer: Synthesis typically involves reacting cyclopentadienyl ligands with tin precursors (e.g., SnCl₄) under inert conditions. Key steps include:
- Ligand preparation : Purify cyclopentadiene via distillation and deprotonate using strong bases (e.g., NaH) to generate cyclopentadienide anions .
- Coordination : React with SnCl₄ in anhydrous solvents (e.g., THF) at low temperatures to prevent ligand degradation .
- Characterization : Use NMR (¹H, ¹¹⁹Sn) to confirm ligand attachment and symmetry. X-ray crystallography resolves molecular geometry, while elemental analysis verifies stoichiometry .
Q. Which spectroscopic techniques are most effective for analyzing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹¹⁹Sn NMR identifies tin coordination environments (chemical shifts: 0 to -600 ppm for Sn(IV) complexes). ¹H NMR detects ligand proton environments and symmetry .
- IR Spectroscopy : C-H stretching (~3100 cm⁻¹) and Sn-C vibrational modes (~500 cm⁻¹) confirm ligand bonding .
- X-ray Diffraction : Resolves Sn–C bond lengths (typical range: 2.1–2.3 Å) and ligand orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Answer: Discrepancies may arise from synthesis conditions or analytical methods. To address this:
- Controlled Replication : Reproduce experiments using identical precursors, solvents, and inert atmospheres. Document deviations (e.g., trace oxygen/water) .
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under standardized heating rates (e.g., 5°C/min in N₂). Use differential scanning calorimetry (DSC) to identify phase transitions .
- Statistical Validation : Apply ANOVA to compare datasets from multiple labs, isolating variables like impurity levels .
Q. What experimental designs are optimal for studying ligand substitution kinetics in this compound derivatives?
Answer:
- Stopped-Flow Kinetics : Monitor ligand exchange in real time (e.g., substituting cyclopentadienyl with pyridine ligands) under varying temperatures .
- Isotopic Labeling : Use deuterated ligands to track substitution pathways via mass spectrometry .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gibbs free energy barriers) to predict rate constants .
Q. How can researchers systematically address gaps in mechanistic studies of this compound’s redox behavior?
Answer:
- Cyclic Voltammetry (CV) : Identify oxidation/reduction potentials in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile). Compare with DFT-predicted HOMO/LUMO levels .
- In-situ Spectroelectrochemistry : Couple CV with UV-vis or EPR to detect transient intermediates .
- Cross-Study Synthesis : Replicate conflicting experiments (e.g., Sn(III) vs. Sn(IV) stability) with controlled O₂/H₂O levels .
Q. What strategies validate the electronic effects of substituents on this compound’s reactivity?
Answer:
- Hammett Analysis : Correlate substituent σ-values with reaction rates (e.g., Sn–C bond cleavage) .
- XPS Studies : Measure Sn 3d₅/₂ binding energies to quantify electron-withdrawing/donating effects .
- Crystallographic Comparisons : Map substituent electronic effects to Sn–C bond length variations .
Methodological Guidelines
- Reproducibility : Document synthesis protocols in detail, including solvent purity, reaction times, and quenching methods .
- Data Transparency : Provide raw NMR/TGA files in supplementary materials, ensuring independent verification .
- Ethical Reporting : Avoid data manipulation; explicitly note outliers and experimental limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
